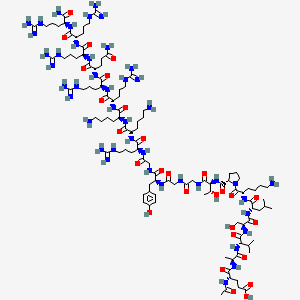
Parasin I TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parasin I (TFA) is a 19-amino acid histone H2A-derived peptide isolated from the skin of the catfish, and shows antimicrobial activity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties and Production
- Antimicrobial Peptide Production from Histone H2A : Parasin I, a 19-residue antimicrobial peptide, is produced from histone H2A in the skin mucus of wounded catfish. This process involves cathepsin D and a metalloprotease activated upon epidermal injury, contributing to the fish's innate host defense against microorganisms (Cho et al., 2002).
- Antimicrobial Activity : Parasin I exhibits strong antimicrobial activity against a range of microorganisms, including fish-specific bacterial pathogens. It is more potent than other known antimicrobial peptides like magainin 2, without hemolytic activity (Park et al., 1998).
Structural Analysis and Modifications
- Structure-Activity Relations : The structure and activity of Parasin I, particularly its amphipathic alpha-helical structure, have been studied. Specific amino acid deletions or substitutions can significantly affect its antimicrobial activity and membrane-binding capabilities (Koo et al., 2008).
- Recombinant Antimicrobial Peptide : Research on expressing and characterizing a recombinant form of Parasin I fused with human lysozyme in Pichia pastoris shows potential for development as a novel antimicrobial agent and an animal feed additive (Zhao et al., 2015).
Applications in Coatings and Engineering
- Antifouling and Antimicrobial Coatings : Tannic acid and Parasin I have been used to create multilayer coatings on stainless steel. These coatings exhibit good resistance to various bacteria and microalgae, making them useful in marine and aqueous environments (Xu et al., 2016).
- Slow-Release and Non-Toxic Emulsion Platform : Parasin I incorporated in Pickering emulsions shows potential for controlling bacterial resistance development. These emulsions can induce severe bacterial agglomeration and have reduced cytotoxicity, suggesting applications in combating multidrug-resistant bacteria in biomedical fields (Cai et al., 2020).
Eigenschaften
Produktname |
Parasin I TFA |
|---|---|
Molekularformel |
C₈₂H₁₅₄N₃₄O₂₄.C₂HF₃O₂ |
Molekulargewicht |
2114.33 |
Sequenz |
One Letter Code: KGRGKQGGKVRAKAKTRSS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



